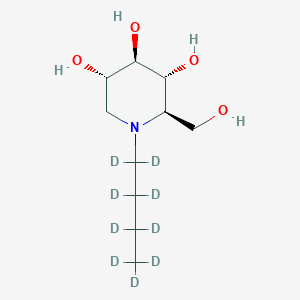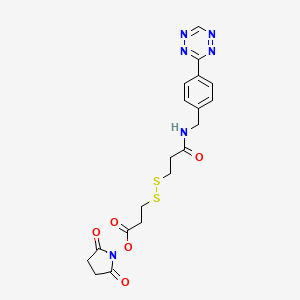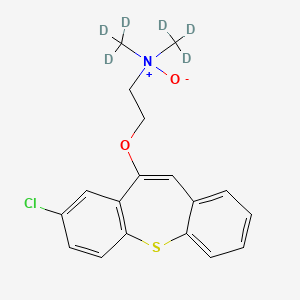
Miglustat-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miglustat-d9, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. Miglustat is a small iminosugar molecule that inhibits glycosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. This compound is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Miglustat-d9 involves the incorporation of deuterium atoms into the Miglustat molecule. One common method is the reductive amination of 5-keto-D-glucose, followed by N-alkylation with deuterated butylamine. This process involves several steps, including protection and deprotection of hydroxyl groups, and the use of reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Miglustat-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Miglustat-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.
Biology: Helps in studying glycosphingolipid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Industry: Used in the development of new therapeutic agents and in pharmacokinetic studies to understand drug metabolism and distribution
Mécanisme D'action
Miglustat-d9 functions as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. This inhibition helps in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Miglustat: The non-deuterated form of Miglustat-d9, used for similar therapeutic purposes.
Imiglucerase: An enzyme replacement therapy used in the treatment of Gaucher disease.
Eliglustat: Another glucosylceramide synthase inhibitor used for Gaucher disease
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic profile of the compound, making it more stable and providing valuable insights into drug metabolism and distribution .
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
Clé InChI |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES canonique |
CCCCN1CC(C(C(C1CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)






![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)





![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
